REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4](S(O)(=O)=O)[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([OH:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=CC=2)=[CH:6][CH:7]=1.[N:25]1[C:32](Cl)=NC(Cl)=NC=1Cl.C(=O)([O-])[O-].[Na+].[Na+].[CH3:40][C:41]([CH3:43])=[O:42]>O>[CH:10]1[C:11]([S:17]([OH:20])(=[O:18])=[O:19])=[CH:12][C:13]([NH2:16])=[C:43]2[C:9]=1[CH:8]=[C:5]([S:17]([OH:20])(=[O:19])=[O:18])[CH:40]=[C:41]2[OH:42].[NH2:25][C:32]1[C:6]([CH3:5])=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above dyes can be prepared by a conventional method
|
Type
|
CUSTOM
|
Details
|
to react for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4](S(O)(=O)=O)[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([OH:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=CC=2)=[CH:6][CH:7]=1.[N:25]1[C:32](Cl)=NC(Cl)=NC=1Cl.C(=O)([O-])[O-].[Na+].[Na+].[CH3:40][C:41]([CH3:43])=[O:42]>O>[CH:10]1[C:11]([S:17]([OH:20])(=[O:18])=[O:19])=[CH:12][C:13]([NH2:16])=[C:43]2[C:9]=1[CH:8]=[C:5]([S:17]([OH:20])(=[O:19])=[O:18])[CH:40]=[C:41]2[OH:42].[NH2:25][C:32]1[C:6]([CH3:5])=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above dyes can be prepared by a conventional method
|
Type
|
CUSTOM
|
Details
|
to react for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4](S(O)(=O)=O)[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([OH:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=CC=2)=[CH:6][CH:7]=1.[N:25]1[C:32](Cl)=NC(Cl)=NC=1Cl.C(=O)([O-])[O-].[Na+].[Na+].[CH3:40][C:41]([CH3:43])=[O:42]>O>[CH:10]1[C:11]([S:17]([OH:20])(=[O:18])=[O:19])=[CH:12][C:13]([NH2:16])=[C:43]2[C:9]=1[CH:8]=[C:5]([S:17]([OH:20])(=[O:19])=[O:18])[CH:40]=[C:41]2[OH:42].[NH2:25][C:32]1[C:6]([CH3:5])=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above dyes can be prepared by a conventional method
|
Type
|
CUSTOM
|
Details
|
to react for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4](S(O)(=O)=O)[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([OH:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=CC=2)=[CH:6][CH:7]=1.[N:25]1[C:32](Cl)=NC(Cl)=NC=1Cl.C(=O)([O-])[O-].[Na+].[Na+].[CH3:40][C:41]([CH3:43])=[O:42]>O>[CH:10]1[C:11]([S:17]([OH:20])(=[O:18])=[O:19])=[CH:12][C:13]([NH2:16])=[C:43]2[C:9]=1[CH:8]=[C:5]([S:17]([OH:20])(=[O:19])=[O:18])[CH:40]=[C:41]2[OH:42].[NH2:25][C:32]1[C:6]([CH3:5])=[CH:7][CH:2]=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above dyes can be prepared by a conventional method
|
Type
|
CUSTOM
|
Details
|
to react for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |